molecular formula C13H13N3O2S B104952 (4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid CAS No. 18204-57-4

(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid

Cat. No. B104952
CAS RN: 18204-57-4
M. Wt: 275.33 g/mol
InChI Key: GZZCGBONHJILEF-UHFFFAOYSA-N
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Description

“(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid” is a chemical compound with the linear formula C15H17N3O4S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . The buyer assumes responsibility to confirm the product’s identity and/or purity .


Molecular Structure Analysis

The molecular structure of “(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid” is represented by the linear formula C15H17N3O4S . The molecular weight of this compound is 335.384 .

Scientific Research Applications

Anticancer Activity

1,2,4-triazole derivatives, including those similar to the compound , have shown promising results as anticancer agents . For instance, compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity against the Hela cell line . These compounds were found to have proper selectivity against normal and cytotoxic cancerous cell lines .

Antibacterial Agents

Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . They have been proven to have significant antibacterial activity . The rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Antifungal Activity

Triazole derivatives containing alkynyl side chains have been synthesized and evaluated for their antifungal activity towards Cryptococcus and Candida species . This suggests that the compound could potentially have similar antifungal properties.

Cytotoxic Activity

One of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines with IC 50 values in the nanomolar range . This suggests that the compound could potentially have similar cytotoxic properties.

Antimicrobial Activity

The synthesized compounds were confirmed for their antimicrobial activity by using a simple susceptibility screening test with agar-well diffusion . Few compounds showed promising activity against bacteria and yeast-like fungi .

Drug Resistance

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm the product’s identity and/or purity . All sales are final .

properties

IUPAC Name

2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-2-8-16-12(10-6-4-3-5-7-10)14-15-13(16)19-9-11(17)18/h2-7H,1,8-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZCGBONHJILEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355215
Record name (4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid

CAS RN

18204-57-4
Record name (4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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